Cas no 285983-48-4 (Doramapimod)

Doramapimod structure
Doramapimod structure
Product Name:Doramapimod
Numero CAS:285983-48-4
MF:C31H37N5O3
MW:527.657187223434
MDL:MFCD09752957
CID:67465
PubChem ID:156422
Update Time:2025-08-02

Doramapimod Proprietà chimiche e fisiche

Nomi e identificatori

    • Doramapimod
    • 1-(3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-3-(4-(2-(morpholin-4-yl)ethoxy)naphthalen-1-yl)urea
    • 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • BIRB 796 (Doramapimod)
    • BIRB 796 (Doramapimod,BIRB 0796)
    • Doramapimod, BIRB-796
    • Doramapimod,BIBR-796
    • Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)eth...
    • Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-
    • 1kv2
    • BIRB796
    • BIRB-796
    • Kinome_2137
    • UNII-HO1A8B3YVV
    • 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthal
    • BIRB 796
    • 1-(5-TERT-BUTYL-2-P-TOLYL-2H-PYRAZOL-3-YL)-3-[4-(2-MORPHOLIN-4-YL-ETHOXY)-NAPHTHALEN-1-YL]-UREA
    • HO1A8B3YVV
    • MVCOAUNKQVWQHZ-UHFFFAOYSA-N
    • C31H37N5O3
    • 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
    • 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyr
    • US8933228, BIRB 796
    • 3-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-1-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • Tox21_113386
    • NCGC00241104-07
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea
    • CS-0219
    • BIRB 796 BS
    • NSC785337
    • AS-19375
    • BCPP000333
    • NSC-785337
    • DORAMAPIMOD [INN]
    • Doramapimod (USAN/INN)
    • 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea.
    • 1-[5-tert-butyl-2-(4-methylphenyl)-3-pyrazolyl]-3-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
    • SW219700-1
    • 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea
    • s1574
    • BIBR-796
    • 285983-48-4
    • BRD-K74065929-001-01-5
    • Doramapimod1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • 1-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl]urea
    • CHEBI:40953
    • DORAMAPIMOD [WHO-DD]
    • SB16634
    • diaryl urea compound 10
    • Doramapimod (BIRB 796)
    • CHEMBL103667
    • SR-00000002531-1
    • p38 MAP Kinase Inhibitor X, BIRB 796 - CAS 285983-48-4
    • AKOS005256489
    • Doramapimod (BIRB-796)
    • NCGC00241104-02
    • N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
    • CAS-285983-48-4
    • Q-101419
    • CC1=CC=C(C=C1)N1N=C(C=C1NC(=O)NC1=C2C=CC=CC2=C(OCCN2CCOCC2)C=C1)C(C)(C)C
    • DTXCID9028883
    • SMR004458704
    • DTXSID2048957
    • BIRB 0796
    • HMS3655C07
    • Doramapimod [USAN:INN]
    • NS00071680
    • B96
    • BIRB-796 BS
    • HMS3295M15
    • 1-[3-(tert-Butyl)-1-(p-tolyl)-5-pyrazolyl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • GTPL5668
    • MFCD09752957
    • SCHEMBL129721
    • MLS006010153
    • BIRB-796, 3
    • 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
    • 1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • BDBM13533
    • Tox21_113386_1
    • BIRB-0796
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
    • HMS3747G11
    • SR-00000002531
    • BIRB 796BS
    • EX-A4530
    • 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • A819503
    • AC-24379
    • D03736
    • DB03044
    • 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
    • Q27077098
    • CCG-264915
    • BCP9000416
    • NCGC00241104-01
    • cid_156422
    • Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-(4-(2-(4-morpholinyl)ethoxy)-1-naphthalenyl)-
    • BIRB 796,Doramapimod
    • BCP01896
    • HY-10320
    • SY046842
    • FT-0667779
    • DORAMAPIMOD [USAN]
    • Doramapimod (BIRB-796)?
    • GLXC-02504
    • BRD-K74065929-001-07-2
    • ALBB-035131
    • BRD-K74065929-001-08-0
    • SDCCGSBI-0654251.P002
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea; BIRB 796BS; Birb 796;
    • MDL: MFCD09752957
    • Inchi: 1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
    • Chiave InChI: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
    • Sorrisi: O1CCN(CCOC2=CC=C(C3C=CC=CC2=3)NC(NC2=CC(C(C)(C)C)=NN2C2C=CC(C)=CC=2)=O)CC1

Proprietà calcolate

  • Massa esatta: 527.29000
  • Massa monoisotopica: 527.29
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 8
  • Complessità: 777
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80.6
  • XLogP3: 5.7

Proprietà sperimentali

  • Densità: 1.2
  • Punto di ebollizione: 631.6±55.0°C at 760 mmHg
  • Punto di infiammabilità: 335.8°C
  • Indice di rifrazione: 1.619
  • PSA: 80.65000
  • LogP: 6.07030

Doramapimod Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Doramapimod Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-10320-10mM*1mLinDMSO
Doramapimod
285983-48-4 99.98%
10mM*1mLinDMSO
¥929 2023-07-26
MedChemExpress
HY-10320-2mg
Doramapimod
285983-48-4 99.98%
2mg
¥400 2024-05-25
MedChemExpress
HY-10320-5mg
Doramapimod
285983-48-4 99.98%
5mg
¥600 2024-05-25
MedChemExpress
HY-10320-10mg
Doramapimod
285983-48-4 99.98%
10mg
¥1100 2024-05-25
MedChemExpress
HY-10320-50mg
Doramapimod
285983-48-4 99.98%
50mg
¥2200 2024-05-25
MedChemExpress
HY-10320-100mg
Doramapimod
285983-48-4 99.98%
100mg
¥3080 2024-05-25
MedChemExpress
HY-10320-200mg
Doramapimod
285983-48-4 99.98%
200mg
¥4312 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D125100-50mg
Doramapimod
285983-48-4 ≥99%
50mg
¥775.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D125100-10mg
Doramapimod
285983-48-4 ≥99%
10mg
¥343.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D125100-250mg
Doramapimod
285983-48-4 ≥99%
250mg
¥3100.90 2023-09-03
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso